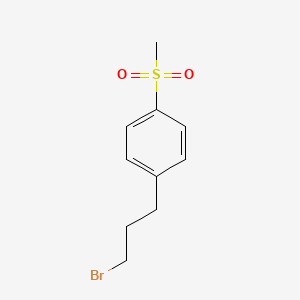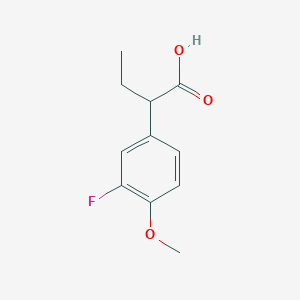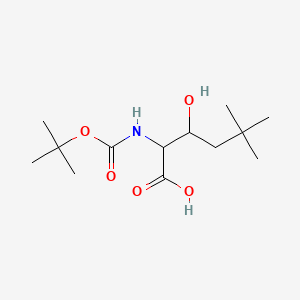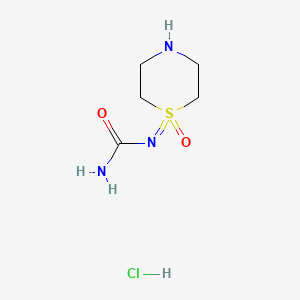
1,3-Dioxoisoindolin-2-yl but-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxoisoindolin-2-yl but-3-enoate: is a chemical compound characterized by its isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the broader class of N-isoindoline-1,3-diones, which have garnered significant attention due to their diverse chemical reactivity and promising applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl but-3-enoate can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically occurs in the presence of a catalyst such as SiO2-tpy-Nb and solvents like IPA:H2O at reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of phthalic anhydride and amines under controlled conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxoisoindolin-2-yl but-3-enoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
Chemistry: 1,3-Dioxoisoindolin-2-yl but-3-enoate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer agents .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic applications, including its use in the synthesis of novel anticancer agents .
Industry: Industrially, this compound is used in the production of dyes, pigments, and polymer additives .
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl but-3-enoate involves its interaction with various molecular targets. The compound’s isoindoline nucleus allows it to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. This interaction can lead to the modulation of cellular processes such as apoptosis and cell cycle arrest .
Comparison with Similar Compounds
- 1,3-Dioxoisoindolin-2-yl pivalate
- 1,3-Dioxoisoindolin-2-yl butyrate
- 1,3-Dioxoisoindolin-2-yl acetate
Comparison: 1,3-Dioxoisoindolin-2-yl but-3-enoate is unique due to its but-3-enoate moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 1,3-Dioxoisoindolin-2-yl pivalate is used primarily in industrial applications, this compound has broader applications in medicinal chemistry and biological research .
Properties
Molecular Formula |
C12H9NO4 |
|---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) but-3-enoate |
InChI |
InChI=1S/C12H9NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h2-4,6-7H,1,5H2 |
InChI Key |
YECCRXBMVPNOMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
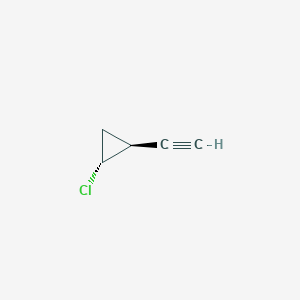
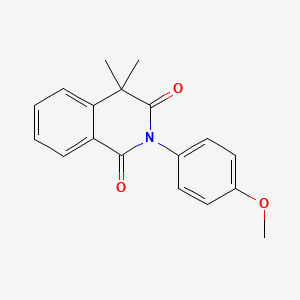
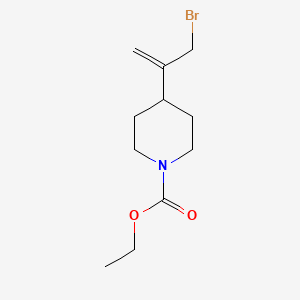
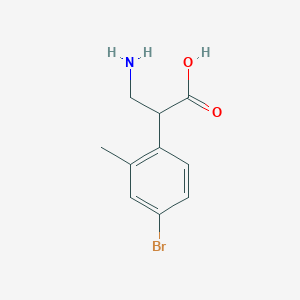
![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
![tert-butyl N-[4-(prop-2-yn-1-yl)cyclohexyl]carbamate](/img/structure/B13582750.png)

